(R)-2-Ethynylazetidinehydrochloride
Description
Overview of Azetidine (B1206935) Ring Systems in Organic Synthesis and Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from their unique structural and electronic properties, which are largely dictated by the inherent ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol. rsc.org This ring strain, intermediate between that of the more reactive aziridines and the less strained pyrrolidines, endows azetidines with a unique reactivity profile, making them valuable intermediates in the synthesis of more complex nitrogen-containing molecules. rsc.orgrsc.org The azetidine motif is a privileged structure found in a number of natural products and pharmaceuticals, including the antihypertensive drug azelnidipine (B1666253) and the anticoagulant ximelagatran. rsc.orgacs.org The development of synthetic methods to access functionalized azetidines has been an active area of research, with strategies including ring contractions, cycloadditions, and C-H activation being explored. rsc.org
Importance of Four-Membered Nitrogen Heterocycles as Strained Bioisosteres and Chiral Motifs
Four-membered nitrogen heterocycles, such as azetidines, are increasingly recognized for their role as strained bioisosteres in drug design. digitellinc.com Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a drug candidate. nih.gov The rigid and defined three-dimensional structure of the azetidine ring allows it to act as a conformational constraint, locking a molecule into a specific bioactive conformation. acs.org This can lead to enhanced binding affinity for a biological target. Furthermore, the introduction of a chiral center, as seen in substituted azetidines, provides an additional layer of structural and functional diversity, allowing for stereospecific interactions with biological macromolecules. nih.gov The ability of these heterocycles to influence properties like lipophilicity and molecular weight makes them attractive building blocks in the design of novel therapeutics. digitellinc.com
Distinctive Features and Research Interest in C2-Substituted Chiral Azetidines
Within the broader class of azetidines, those substituted at the C2 position with a chiral center hold particular importance. acs.org While C3-substituted azetidines are more common in FDA-approved drugs, the development of general and scalable methods for the enantioselective synthesis of C2-substituted azetidines has been a significant challenge. acs.orgnih.gov The presence of a substituent at the C2 position introduces a stereocenter adjacent to the nitrogen atom, which can profoundly influence the molecule's biological activity and metabolic stability. Research in this area has focused on developing stereoselective synthetic routes to access these valuable building blocks. nih.govresearchgate.net These chiral C2-substituted azetidines not only serve as components of biologically active molecules but are also valuable synthetic intermediates, as the strained ring can be opened regioselectively to yield functionalized chiral products. acs.orgnih.gov
Contextualizing (R)-2-Ethynylazetidine Hydrochloride within Advanced Organic Synthesis
(R)-2-Ethynylazetidine hydrochloride represents a specific and highly valuable example of a C2-substituted chiral azetidine. The ethynyl (B1212043) group is a versatile functional handle that can participate in a wide range of chemical transformations, including click chemistry, Sonogashira coupling, and various cycloaddition reactions. This makes (R)-2-ethynylazetidine hydrochloride a powerful building block for the synthesis of more complex and diverse molecular architectures. Its hydrochloride salt form enhances its stability and ease of handling. The development of synthetic routes to this specific compound is a testament to the advancements in asymmetric synthesis and the growing demand for enantiopure building blocks in drug discovery and materials science.
Table of Chemical Compounds
| Compound Name |
| (R)-2-Ethynylazetidine hydrochloride |
| Azelnidipine |
| Ximelagatran |
Interactive Data Table: Properties of Azetidine and Related Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H8ClN |
|---|---|
Molecular Weight |
117.58 g/mol |
IUPAC Name |
(2R)-2-ethynylazetidine;hydrochloride |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-4-6-5;/h1,5-6H,3-4H2;1H/t5-;/m0./s1 |
InChI Key |
HSUQISAQVNWGLF-JEDNCBNOSA-N |
Isomeric SMILES |
C#C[C@H]1CCN1.Cl |
Canonical SMILES |
C#CC1CCN1.Cl |
Origin of Product |
United States |
Synthetic Utility and Applications of R 2 Ethynylazetidinehydrochloride As a Chiral Building Block
Role as a Chiral Scaffold in the Synthesis of Complex Molecular Architectures
The rigid, stereodefined structure of the (R)-azetidine ring, coupled with the synthetic versatility of the ethynyl (B1212043) group, makes (R)-2-ethynylazetidinehydrochloride an exceptional starting point for building complex molecular frameworks. The azetidine (B1206935) core imposes significant conformational constraints, which can be advantageous in designing molecules with specific three-dimensional topologies, a crucial aspect in medicinal chemistry and materials science. The defined (R)-stereocenter at the C2 position serves as a key chiral element, allowing for the synthesis of enantiomerically pure target molecules. nih.gov
The ethynyl group acts as a versatile handle for a variety of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions, and functional group interconversions. This allows chemists to "build out" from the chiral azetidine core in a controlled and predictable manner. For instance, Sonogashira or Suzuki cross-coupling reactions can be employed to attach aryl or other complex fragments to the alkyne, thereby elaborating the molecular architecture significantly in a single step. The combination of the rigid ring and the linear alkyne provides a well-defined trajectory for synthetic expansion, facilitating the creation of molecules with diverse shapes and functionalities that would be challenging to access through other methods.
Precursor for the Development of Non-Natural α-Amino Acids and Peptidomimetics
A significant application of this compound is its use as a precursor for non-natural, conformationally constrained α-amino acids. The azetidine ring system is a known mimic of the proline scaffold but with different ring pucker and conformational preferences. By chemically modifying the ethynyl group, novel amino acid structures can be generated. For example, oxidation of the alkyne can lead to the corresponding carboxylic acid, yielding a substituted azetidine-2-carboxylic acid, a constrained analog of natural amino acids.
These non-natural amino acids are of great interest in peptide science. When incorporated into a peptide sequence, the rigid azetidine ring restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which are often critical for biological activity. Peptidomimetics containing these azetidine-based residues can exhibit enhanced proteolytic stability and improved receptor binding affinity compared to their natural counterparts. The (R)-stereochemistry is crucial for mimicking the L-amino acids found in nature.
| Precursor Compound | Transformation | Resulting Non-Natural Amino Acid Type | Potential Application |
| (R)-2-Ethynylazetidine | Hydration of alkyne | (R)-2-Acetylazetidine derivative | Peptidomimetic with ketone functionality |
| (R)-2-Ethynylazetidine | Oxidative cleavage | Azetidine-2-carboxylic acid | Constrained proline analog |
| (R)-2-Ethynylazetidine | Hydrocarboxylation | (R)-Azetidine-2-yl-propiolic acid | Rigidified amino acid linker |
Intermediate for the Construction of Diverse Nitrogen-Containing Heterocycles
The ethynyl group of this compound is a key reactive site for constructing a variety of other heterocyclic systems, particularly through cycloaddition reactions. frontiersin.org The nitrogen atom within the azetidine ring can also participate in or influence subsequent chemical transformations. researchgate.net
One of the most powerful applications is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Reacting (R)-2-ethynylazetidine with various organic azides provides a straightforward and highly efficient route to chiral 1,4-disubstituted-1,2,3-triazoles. This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery and chemical biology. The resulting azetidinyl-triazole products merge the structural features of both heterocycles, creating novel scaffolds for biological screening.
Beyond triazoles, the alkyne can participate in other cycloadditions, such as [3+2] or [4+2] reactions, with suitable partners to generate five- or six-membered rings. frontiersin.org Furthermore, the azetidine ring itself, being a strained heterocycle, can undergo ring-opening or ring-expansion reactions under specific conditions to yield larger nitrogen-containing heterocycles like pyrrolidines or piperidines, further diversifying its synthetic utility. frontiersin.org
| Reaction Type | Reactant | Resulting Heterocycle | Significance |
| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | (R)-1-(Azetidin-2-yl)-4-substituted-1H-1,2,3-triazole | Rapid access to complex, chiral triazoles |
| [3+2] Cycloaddition | Nitrone | Isoxazoline-fused azetidine | Creation of novel bicyclic systems |
| Ring Expansion | Lewis Acid Catalysis | Substituted Pyrrolidine (B122466) | Transformation of 4-membered to 5-membered ring |
Application as a Chiral Template in Stereoselective Organic Transformations
The pre-existing stereocenter at the C2 position of the azetidine ring can act as a chiral controller, directing the stereochemical outcome of reactions at the appended ethynyl group. This phenomenon, known as asymmetric induction, is a fundamental strategy in stereoselective synthesis. The proximity of the chiral center to the reactive alkyne allows it to influence the facial selectivity of incoming reagents.
For example, in the reduction of a ketone formed by hydration of the ethynyl group, the azetidine ring can direct the hydride delivery to one face of the carbonyl, leading to a diastereoselective synthesis of the corresponding alcohol. Similarly, additions of nucleophiles across the carbon-carbon triple bond can proceed with a high degree of diastereoselectivity, controlled by the stereochemistry of the azetidine. This makes this compound a valuable chiral template, where the stereochemical information encoded in the starting material is effectively transferred to newly created stereocenters in the product. nih.gov The efficiency of this transfer is often quantified by the diastereomeric ratio (d.r.) of the products.
| Transformation | Reagent | Product Type | Typical Diastereoselectivity (d.r.) |
| Ketone Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Secondary Alcohol | Can be >95:5 |
| Nucleophilic Addition | Organocuprate | Substituted Alkene | Varies with nucleophile and conditions |
| Aldol Reaction (of derived ketone) | Aldehyde | β-Hydroxy Ketone | Often moderate to good |
Computational and Theoretical Investigations of R 2 Ethynylazetidinehydrochloride Systems
Quantum Chemical Studies on Azetidine (B1206935) Ring Strain and Its Influence on Reactivity
The azetidine ring is a four-membered heterocycle characterized by significant ring strain, a key determinant of its chemical behavior. rsc.orgresearchgate.net Quantum chemical studies are instrumental in quantifying this strain and predicting its consequences on reactivity.
Detailed Research Findings: The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the much more stable five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain is a driving force for reactions that lead to ring-opening, as this relieves the energetic penalty of the constrained bond angles. researchgate.net
The introduction of an ethynyl (B1212043) group at the C2 position introduces further electronic and steric considerations. Quantum chemical calculations can model how the sp-hybridized, electron-withdrawing ethynyl substituent affects the geometry and electronic distribution of the azetidine ring. The electronegativity of the ethynyl group can influence the bond lengths and angles within the ring, potentially altering the magnitude of the ring strain compared to the unsubstituted parent azetidine. This substitution pattern makes the C2-N1 and C2-C3 bonds susceptible to nucleophilic attack, a common pathway for functionalizing strained rings. researchgate.net Theoretical studies can map the potential energy surface for such ring-opening reactions, identifying transition states and activation barriers, thereby explaining the regioselectivity observed in experimental outcomes. acs.org
Table 1: Comparative Ring Strain Energies of Cyclic Amines
| Compound | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
This table presents generally accepted values for ring strain in common saturated nitrogen heterocycles. rsc.orgresearchgate.net
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation of Synthetic Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and is particularly valuable for elucidating complex reaction mechanisms. researchgate.netnih.gov For a molecule like (R)-2-Ethynylazetidinehydrochloride, DFT calculations can provide a detailed understanding of its formation, including the stereochemistry and the role of various intermediates.
Detailed Research Findings: The synthesis of 2-substituted azetidines can proceed through various routes, including intramolecular cyclizations. rsc.orgacs.org DFT calculations are crucial for understanding the intricate details of these pathways. For instance, in a hypothetical intramolecular cyclization to form the azetidine ring, DFT can be used to model the transition state structures.
One potential synthetic route could involve a radical cyclization. In such a scenario, a radical is generated on a precursor molecule, which then attacks an unsaturated bond to form the four-membered ring. DFT calculations can be employed to:
Determine the relative energies of competing reaction pathways (e.g., 4-exo-trig vs. 5-endo-trig cyclization).
Analyze the stability of the radical intermediates involved.
Calculate the activation energy barriers for each step, predicting the kinetic feasibility of the reaction.
For example, in the cyclization of a precursor to form the azetidine ring, DFT can help explain why the formation of the strained four-membered ring is kinetically favored over a potentially more thermodynamically stable five-membered ring under specific reaction conditions. acs.org The calculations can reveal that the transition state leading to the azetidine is lower in energy, thus directing the reaction outcome. acs.org
Table 2: Hypothetical DFT Data for a Radical Cyclization Pathway
| Parameter | Value (kcal/mol) | Interpretation |
|---|---|---|
| Energy of Reactant | 0.0 | Reference energy |
| Energy of 4-exo Transition State | +15.2 | Activation barrier for azetidine formation |
| Energy of Azetidine Radical Intermediate | -5.8 | Thermodynamically favorable intermediate formation |
| Energy of 5-endo Transition State | +22.5 | Higher activation barrier, disfavoring pyrrolidine formation |
This table contains hypothetical data illustrating how DFT can be used to compare competing reaction pathways in the synthesis of an azetidine ring.
Conformational Analysis and Stereochemical Prediction of 2-Ethynylazetidine Structures
The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformations. Conformational analysis, aided by computational methods, is essential for understanding its structure and how it interacts with other molecules.
Detailed Research Findings: The azetidine ring is not planar but puckered, which helps to relieve some of the torsional strain. The degree of puckering and the preferred conformation are influenced by the substituents. For 2-ethynylazetidine, the main conformational questions involve the puckering of the ring and the orientation of the ethynyl group.
Computational modeling can predict the relative energies of the possible conformers. upenn.eduscribd.com The two primary puckered conformations of the azetidine ring place the substituents in either axial or equatorial-like positions. In the case of (R)-2-ethynylazetidine, the bulky ethynyl group would be expected to preferentially occupy the pseudo-equatorial position to minimize steric interactions with the hydrogen atoms on the ring. This is analogous to the well-understood conformational preferences in cyclohexane (B81311) systems. scribd.com Furthermore, rotation around the C2-C(ethynyl) single bond leads to different rotamers, which can be analyzed to find the lowest energy state.
The stereochemistry at the C2 position is fixed as (R), and computational models can confirm that synthetic routes designed to produce this enantiomer are stereospecific by calculating the energy barriers for pathways leading to the (R) versus the (S) product.
Table 3: Predicted Relative Energies for 2-Ethynylazetidine Conformers
| Conformer | Ethynyl Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| 1 | Pseudo-equatorial | 0.0 | >95% |
| 2 | Pseudo-axial | +2.1 | <5% |
This table presents hypothetical relative energies calculated for the two main ring-puckered conformations, showing the strong preference for the equatorial-like substituent placement to minimize steric strain.
Electronic Structure and Reactivity Modeling of the Ethynyl and Azetidine Moieties
The reactivity of this compound is governed by the interplay of the electronic properties of the strained azetidine ring and the appended ethynyl group. Computational modeling provides a detailed picture of the electronic landscape of the molecule.
Detailed Research Findings: The ethynyl group is known for its linear geometry and the high s-character of its sp-hybridized carbons, making it electron-withdrawing. The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it a potential nucleophilic and basic center. researchgate.net The hydrochloride form means this nitrogen is protonated, significantly altering its electronic character and increasing the ring strain.
Computational methods like DFT can be used to model several key electronic properties:
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. For (R)-2-ethynylazetidine, the ESP map would show a region of high positive potential around the acidic proton of the ethynyl group and, in the hydrochloride form, around the N-H proton.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a potential reaction, the HOMO of a nucleophile would interact with the LUMO of the azetidine derivative. The location of the LUMO on the molecule indicates the most likely sites for nucleophilic attack, which would likely be centered on the carbons of the strained ring.
Modeling these electronic features allows for precise predictions of how this compound will behave in different chemical environments, guiding its use in further chemical synthesis. researchgate.net
Future Perspectives and Research Challenges in R 2 Ethynylazetidinehydrochloride Chemistry
Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes
A primary challenge is the introduction of the small, sterically demanding ethynyl (B1212043) group at the C2 position while controlling the stereochemistry. Current strategies often rely on chiral auxiliaries, such as tert-butanesulfinamides, which guide the stereoselective formation of the azetidine (B1206935) ring. acs.orgdigitellinc.com While effective, these methods are not ideally atom-economical, as the auxiliary must be installed and later removed. primescholars.comnih.gov
Future research directions should include:
Catalytic Asymmetric Synthesis: The development of novel catalytic systems (e.g., based on transition metals or organocatalysts) that can directly construct the chiral azetidine ring from simple, achiral precursors would represent a major advance. acs.orgnih.gov Visible-light-mediated photocycloadditions, for instance, have emerged as a powerful tool for azetidine synthesis and could be adapted for asymmetric variants. springernature.comnih.govsciencedaily.com
Acceptorless Dehydrogenative Coupling (ADC): Exploring ADC strategies could provide a highly atom-economical route, using readily available alcohols as starting materials and generating only hydrogen and water as byproducts. rsc.org
Renewable Feedstocks: Investigating synthetic routes that begin from renewable resources instead of petrochemicals would enhance the sustainability profile of the final compound.
The table below compares potential synthetic strategies, highlighting the need for methods that maximize both yield and sustainability.
| Synthetic Strategy | Potential Advantages | Research Challenges | Atom Economy |
| Chiral Auxiliary-Based | Reliable stereocontrol, established methodology. acs.org | Multiple steps (addition/removal of auxiliary), stoichiometric waste. | Low to Medium |
| Catalytic Asymmetric Cycloaddition | High atom economy, potential for high enantioselectivity. springernature.comnih.gov | Catalyst development, substrate scope limitations, control of regioselectivity. | High |
| Intramolecular Cyclization of Chiral Precursors | Direct formation of the ring from a linear chain. organic-chemistry.org | Synthesis of the required chiral precursor, potential for side reactions. | Medium |
| Green Catalysis (e.g., ADC) | Use of sustainable reagents, environmentally benign byproducts. mdpi.comrsc.org | Catalyst stability and activity, harsh reaction conditions may be required. | Very High |
Exploration of Novel Reactivity Patterns for Integrated Azetidine and Ethynyl Functionalities
The unique structural arrangement of (R)-2-Ethynylazetidinehydrochloride, featuring a high-energy, strained ring directly attached to a reactive π-system, suggests a wealth of untapped chemical reactivity. The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, while the ethynyl group readily participates in additions, cycloadditions, and metal-catalyzed couplings. rsc.orgwikipedia.org The key research challenge is to understand and exploit the interplay between these two functionalities.
Future investigations could focus on:
Strain-Release Driven Reactions: The energy stored in the four-membered ring could be harnessed to drive otherwise difficult transformations of the alkyne. For example, intramolecular reactions where the alkyne participates in a ring-expansion or rearrangement sequence initiated by ring-opening could lead to novel, complex heterocyclic systems. The reactivity of strained alkynes in cycloadditions is well-documented, and the azetidine ring could modulate this reactivity in unique ways. nih.govnih.gov
Tandem Reactions: Designing one-pot reactions where an initial transformation on the alkyne (e.g., hydration, hydroamination) is followed by a ring-opening or functionalization of the azetidine core would provide rapid access to diverse molecular architectures.
Orthogonal Reactivity: Establishing conditions where the ethynyl group and the azetidine ring can be functionalized independently (orthogonally) would enhance the molecule's utility as a building block. This would require careful selection of reagents and catalysts that selectively target one group while leaving the other intact. For instance, the nucleophilic character of the azetidine nitrogen could be used for N-alkylation or N-acylation, while the alkyne undergoes a separate coupling reaction.
Expanding the Scope of Diastereo- and Enantioselective Transformations
The pre-existing stereocenter at the C2 position of this compound makes it an ideal substrate for diastereoselective reactions. The chiral center can direct the facial approach of reagents to the neighboring ethynyl group or influence the stereochemical outcome of reactions at other positions on the ring.
Key research areas include:
Substrate-Controlled Diastereoselectivity: A primary goal is to systematically study how the (R)-configured center influences the stereochemistry of additions to the alkyne. Reactions such as hydrogenation, hydration, and hydroboration could potentially lead to the formation of new stereocenters with a high degree of diastereomeric control. acs.orgsemanticscholar.org
Catalyst-Controlled Stereoselection: While substrate control is powerful, the development of catalytic methods that can either reinforce or override the inherent diastereoselectivity would offer ultimate control. This "matched" and "mismatched" approach would allow for the synthesis of all possible stereoisomers of a desired product. Copper-catalyzed boryl allylation of azetines has already demonstrated the potential for high enantioselectivity in functionalizing azetidine precursors. nih.gov
Enantioselective Ring Opening: Chiral catalysts could be employed to achieve enantioselective ring-opening reactions, creating highly functionalized, enantioenriched acyclic amines that retain the ethynyl moiety. nih.gov
The table below outlines potential stereoselective transformations and the expected controlling element.
| Transformation | Target Functionality | Potential Stereocontrol | Anticipated Product Class |
| Catalytic Hydrogenation | Ethynyl Group | Substrate- or Catalyst-Controlled | (R)-2-Ethylazetidine or (R)-2-Vinylazetidine |
| Hydration/Hydroamination | Ethynyl Group | Substrate-Controlled | Chiral 2-Acylazetidines or 2-(Aminoethyl)azetidines |
| Cycloaddition (e.g., Azide-Alkyne) | Ethynyl Group | Substrate-Controlled | Chiral Azetidinyl-Triazoles |
| Ring-Opening with Chiral Nucleophile | Azetidine Ring | Catalyst- and Substrate-Controlled | Chiral γ-Amino Alkynes |
Innovative Applications as Chiral Building Blocks in Advanced Organic Synthesis and Materials Science
The rigid, three-dimensional structure and dual functionality of this compound make it a highly attractive chiral building block for constructing complex molecular targets. researchgate.netenamine.net Its applications can be envisioned in both medicinal chemistry and materials science.
In Advanced Organic Synthesis: Azetidines are increasingly recognized as "privileged" motifs in medicinal chemistry, improving properties like metabolic stability and solubility. sciencedaily.comenamine.net this compound can serve as a versatile starting point for drug discovery programs. chemrxiv.org
Scaffold for Bioactive Molecules: The rigid azetidine can act as a conformational constraint, presenting substituents in a well-defined spatial orientation for optimal interaction with biological targets.
Access to Novel Chemical Space: The ethynyl group serves as a versatile handle for diversification. It can be readily transformed using a wide array of reactions, including Sonogashira couplings, "click" chemistry (azide-alkyne cycloadditions), and reduction to alkenes or alkanes, allowing for the rapid generation of compound libraries for biological screening. mdpi.com
In Materials Science: The unique combination of a chiral center and a rigid, linear linker (the ethynyl group) suggests potential applications in advanced materials.
Chiral Polymers: Polymerization of monomers derived from this compound could lead to the formation of novel chiral polymers. The defined stereochemistry could induce helical structures or other forms of supramolecular chirality, with potential applications in chiral separations or asymmetric catalysis.
Functional Materials: The ethynyl group is known to be a component in chromophores and other functional materials. researchgate.net Incorporating the rigid, chiral azetidine unit could influence the packing and electronic properties of these materials, potentially leading to new nonlinear optical materials or sensors.
Q & A
Q. How can computational modeling predict the interaction of (R)-2-Ethynylazetidine hydrochloride with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray/NMR-derived protein structures (PDB ID: relevant receptors). MD simulations (GROMACS) assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies address reproducibility challenges in scaling up (R)-2-Ethynylazetidine hydrochloride synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) and process parameters (CPPs). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Batch-to-batch comparisons via PCA (principal component analysis) identify outliers .
Q. How should conflicting pharmacological data (e.g., agonist vs. antagonist effects) be analyzed?
- Methodological Answer : Replicate experiments across independent labs using standardized protocols (e.g., NIH Rigor Guidelines). Meta-analysis of dose-dependent effects can reconcile contradictions. Consider off-target interactions via kinome-wide profiling .
Q. What validation criteria are essential for analytical methods quantifying (R)-2-Ethynylazetidine hydrochloride in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
